3,6-Dioxaoctandioic acid

説明

Historical Context of Research on 3,6-Dioxaoctanedioic Acid and Related Ether Diacids

The study of ether compounds has a long history, with the first synthesis of diethyl ether attributed to Valerius Cordus in 1540. nih.gov However, the focused investigation of ether diacids, a specific class of bifunctional molecules, is a more recent development driven by the advancement of coordination chemistry and materials science. The synthesis of ether derivatives, including diacids, was significantly advanced by variations of the Williamson ether synthesis, a method that remains a key procedure for their preparation. researchgate.net

Early research into flexible dicarboxylic acids containing ether linkages laid the groundwork for understanding their coordination behavior with various metal ions. These studies demonstrated that the flexibility of the ether chain allows the ligand to adopt different conformations to accommodate the geometric preferences of the metal center. Research on the closely related 3,6,9-trioxaundecanedioic acid, for example, has shown that its complexation behavior can be influenced by the specific metal ion and crystallization conditions, resulting in either discrete mononuclear complexes or extended coordination polymers. nih.gov This foundational work on the interplay between ligand flexibility and the resulting supramolecular architecture is crucial for the rational design of new materials.

Contemporary Significance and Emerging Research Trajectories of 3,6-Dioxaoctanedioic Acid

In modern chemical research, 3,6-dioxaoctanedioic acid has emerged as a significant building block in several advanced applications. Its unique properties, including water solubility, thermal stability, and excellent complexing capabilities, make it highly valuable. ulprospector.com

Coordination Chemistry and Materials Science: A primary area of research involves its use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). guidechem.comrsc.org The ability of its carboxylate groups to bind to metal ions, combined with the flexible ether spacer, allows for the construction of diverse and complex architectures, from one-dimensional chains to three-dimensional frameworks. guidechem.comrsc.org For instance, a coordination compound of cobalt with 3,6-dioxaoctanedioic acid has been synthesized and characterized, showing potential as a fluorescent material. guidechem.com These materials are investigated for applications in catalysis, molecular recognition, and adsorption. guidechem.com

Furthermore, 3,6-dioxaoctanedioic acid and its derivatives are used to create functionalized solid supports for selective metal ion extraction. Mesoporous silica (B1680970) grafted with 3,6-dioxaoctanedioic acid has shown a preference for the uptake of smaller lanthanides (heavy rare-earth elements), highlighting its potential in separation technologies for strategic metals. sim2.beresearchgate.net In a different application, new dicarboxylic acids incorporating ether moieties, related to 3,6-dioxaoctanedioic acid, have been developed as electrolytes for high-performance aluminum capacitors, demonstrating excellent heat resistance and high withstand voltage. acs.org

Biomedical and Pharmaceutical Research: The compound is increasingly utilized in the biomedical field, particularly as a hydrophilic linker molecule. It is classified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, used in the synthesis of PROTACs which are novel therapeutic agents designed to selectively degrade target proteins within cells. medchemexpress.comchemsrc.com The ether linkages increase the solubility of the PROTAC molecule in aqueous media, which is a critical property for drug development. chemicalbook.com

Its application extends to bioconjugation and drug delivery systems. ambeed.com For example, it has been used as a stabilizer in the synthesis of water-soluble superparamagnetic manganese ferrite (B1171679) nanoparticles, which can serve as probes for magnetic relaxation switches in biomedical diagnostics. researchgate.net In peptide chemistry, while a linker based on 3,6-dioxaoctanedioic acid showed poor water solubility in one study for linking cyclic modular β-sheets, the broader class of ether-containing diacids remains important in designing peptidomimetics. researchgate.netnih.gov

The table below summarizes some of the key physical and chemical properties of 3,6-dioxaoctanedioic acid.

| Property | Value | Source |

| IUPAC Name | [2-(carboxymethoxy)ethoxy]acetic acid | sigmaaldrich.com |

| Molecular Formula | C6H10O6 | sigmaaldrich.com |

| Molar Mass | 178.14 g/mol | nih.gov |

| Melting Point | 76-77 °C | chemicalbook.com |

| Appearance | White solid / Colorless crystals | guidechem.comchemicalbook.com |

Research has explored various methods for the synthesis of 3,6-dioxaoctanedioic acid. The table below outlines two common approaches with their reported yields.

| Starting Materials | Reaction Conditions | Yield | Source |

| Triethylene glycol and Nitric acid (HNO3) | Heat to 40-45 °C, add triethylene glycol, raise temp to 60-70 °C, then cool and heat at 80 °C for 1h. | 85% | rsc.org |

| Ethylenedioxydiethanol and Chloroacetic acid | Stir at 150 °C for 24 hours. | 85% | guidechem.com |

The versatility of 3,6-dioxaoctanedioic acid as a ligand is evident in its ability to form complexes with various metal ions, leading to materials with interesting properties.

| Metal Ion | Resulting Complex/Application | Key Finding | Source |

| Cobalt (Co²⁺) | [Co(L)(H₂O)] (where L = 3,6-Dioxaoctanedioic acid) | Forms red block-shaped crystals; potential fluorescent material. | guidechem.com |

| Zinc (Zn²⁺) | Coordination Polymers | Forms 1D chain structures that can assemble into 3D supramolecular architectures. | rsc.org |

| Lanthanides (REEs) | Functionalized Mesoporous Silica | Grafted onto silica, it shows selective adsorption of heavy rare-earth elements. | sim2.be |

| Titanium (Ti⁴⁺) | Titanium Carboxylate Complexes | Used as a dicarboxylic acid ligand in the study of titanium carboxylates. | researcher.life |

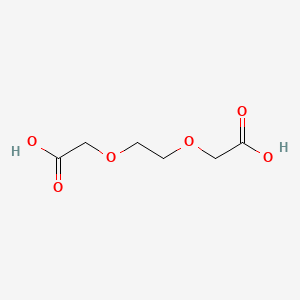

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-(carboxymethoxy)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWXKASOCUAEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39927-08-7 | |

| Record name | Polyethylene glycol bis(carboxymethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39927-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50177817 | |

| Record name | 3,6-Dioxaoctandioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23243-68-7 | |

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23243-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dioxaoctandioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023243687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23243-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dioxaoctandioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIOXAOCTANDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZVS8WS40O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological and Biomedical Research Involving 3,6 Dioxaoctanedioic Acid

Investigation of Biological Activities of 3,6-Dioxaoctanedioic Acid and its Derivatives

Studies have explored the potential of 3,6-Dioxaoctanedioic acid and its related compounds in antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial Properties of 3,6-Dioxaoctanedioic Acid Esters

While various fatty acid and phenolic acid esters have demonstrated antimicrobial properties by disrupting bacterial membranes or inhibiting microbial metabolism, specific research detailing the antimicrobial activities of 3,6-Dioxaoctanedioic acid esters is not extensively available in the reviewed literature. General studies on esters indicate that antimicrobial efficacy can be influenced by factors such as chain length and the chemical nature of the alcohol and acid moieties. For instance, certain acylated anthocyanins and phenolic acid alkyl esters have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com However, dedicated studies quantifying the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of 3,6-Dioxaoctanedioic acid esters against specific microbial strains are not prominently documented.

Anti-inflammatory Effects Associated with 3,6-Dioxaoctanedioic Acid Derivatives

The potential for chemical compounds to exert anti-inflammatory effects is a significant area of research, often focusing on the modulation of inflammatory pathways such as those involving NF-κB and various cytokines. nih.govnih.gov Plant-derived compounds, including polyphenols and flavonoids, are well-documented for their ability to reduce the production of pro-inflammatory mediators. nih.govmdpi.com While the broad class of carboxylic acid derivatives has been investigated for such properties, specific and detailed research focusing on the anti-inflammatory effects of 3,6-Dioxaoctanedioic acid derivatives, including their impact on cytokine expression or enzyme activity, is limited in the available scientific literature.

Potential Anticancer Activities of 3,6-Dioxaoctanedioic Acid and Related Compounds

A prominent application of a derivative, Fmoc-8-amino-3,6-dioxaoctanoic acid, is its use as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.combioscience.co.uk In this context, the molecule's role is to connect a cytotoxic payload to an antibody, rather than exerting its own anticancer effect.

Mechanism of Action Studies

Mechanistic studies have provided insights into how 3,6-Dioxaoctanedioic acid may function at a molecular level, particularly in enzyme interference and its application in targeted protein degradation.

Interference with Serine Protease Enzymes by 3,6-Dioxaoctanedioic Acid

It has been suggested that 3,6-Dioxaoctanedioic acid may act by interfering with the function of serine protease enzymes. biosynth.com Serine proteases are a large family of enzymes involved in numerous physiological processes, and their inhibition is a target for various therapeutic interventions. mdpi.com One study utilized a derivative, 8-amino-3,6-dioxaoctanoic acid, as a component in creating a library of fluorogenic substrates to study the specificity of human neutrophil serine protease 4 (NSP4). researchgate.net This indicates an interaction between the derivative and the enzyme's active site, although this application is for studying the enzyme rather than inhibiting it. Further detailed kinetic or structural studies clarifying the specific mechanism of inhibition or interference by 3,6-Dioxaoctanedioic acid itself are not extensively detailed in the available literature.

Exploitation of the Ubiquitin-Proteasome System through 3,6-Dioxaoctanedioic Acid-based PROTACs

A well-documented application of 3,6-Dioxaoctanedioic acid is its use as a polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). nih.gov

The mechanism of action involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. nih.gov The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. nih.govnih.gov The 3,6-Dioxaoctanedioic acid component serves as the flexible linker connecting the ligand that binds the target protein to the ligand that recruits the E3 ligase. medchemexpress.comnih.gov Because the PROTAC is not degraded in this process, it can act catalytically, inducing the degradation of multiple target protein molecules. researchgate.net

| Component | Function | Description |

|---|---|---|

| Target-Binding Ligand | Binds to the Protein of Interest (POI). | A small molecule designed to specifically recognize and bind to the target protein intended for degradation. |

| 3,6-Dioxaoctanedioic Acid Linker | Connects the two ligands. | A flexible, PEG-based chain that provides the appropriate length and spatial orientation to allow the formation of a stable ternary complex. |

| E3 Ligase-Binding Ligand | Recruits an E3 Ubiquitin Ligase. | A molecule that binds to a component of the E3 ligase complex (e.g., Cereblon or VHL), bringing it into proximity with the POI. |

| Overall Mechanism | Induces targeted protein degradation. | The PROTAC facilitates the formation of a POI-PROTAC-E3 ligase complex, leading to POI ubiquitination and subsequent destruction by the proteasome. nih.govresearchgate.net |

Therapeutic Delivery Systems and Prodrug Design with 3,6-Dioxaoctanedioic Acid

The strategic design of therapeutic delivery systems and prodrugs is a cornerstone of modern pharmaceutical development, aiming to enhance the efficacy and safety of therapeutic agents. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. orientjchem.org This approach can overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of site-specificity. nih.gov Derivatives of 3,6-dioxaoctanedioic acid, particularly its amino-functionalized form, 8-amino-3,6-dioxaoctanoic acid, serve as hydrophilic linkers or spacers in the design of advanced drug delivery systems. nih.govcpcscientific.com Their inclusion in a drug's structure can modify its physicochemical properties to improve its therapeutic profile.

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs, particularly peptides and proteins. nih.gov This modification can increase the hydrodynamic size of the molecule, leading to reduced renal clearance, and can shield it from proteolytic enzymes and the immune system, thereby extending its circulation half-life and reducing immunogenicity. cpcscientific.comnih.govcreativepegworks.com

Short, monodisperse PEG chains, often referred to as "mini-PEGs," are valuable in fine-tuning molecular properties. 8-amino-3,6-dioxaoctanoic acid is considered a mini-PEG2 derivative, providing a discrete and defined short-chain PEG linker. cpcscientific.com The use of such defined linkers is crucial for creating homogeneous drug conjugates, which simplifies characterization and regulatory approval processes compared to traditional polydisperse PEG polymers. cpcscientific.com

A notable example of this strategy is found in the structure of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The spacer linking the peptide backbone to a fatty acid moiety includes two units of 8-amino-3,6-dioxaoctanoic acid. nih.gov This modification enhances the drug's stability and extends its half-life, allowing for less frequent administration. nih.gov

Table 1: Impact of PEGylation on Pharmaceutical Properties

| Property | Effect of PEGylation | Rationale |

| Circulation Time | Increased | Larger hydrodynamic radius reduces renal filtration and clearance. nih.gov |

| Solubility | Increased | The hydrophilic nature of the PEG chain enhances solubility in aqueous environments. cpcscientific.com |

| Immunogenicity | Reduced | Steric hindrance from the PEG chain can mask epitopes, preventing immune recognition. cpcscientific.comnih.gov |

| Enzymatic Degradation | Reduced | The PEG chain provides a protective layer that impairs access for proteolytic enzymes. creativepegworks.com |

Bifunctional molecules are compounds designed with two distinct active domains connected by a chemical linker. nih.gov This architecture allows for the simultaneous engagement of two different biological targets, leading to novel therapeutic mechanisms. nih.gov Prominent examples include Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker's role is critical, as it must maintain the appropriate spatial orientation of the two domains without interfering with their binding activities. researchgate.net

Derivatives of 3,6-dioxaoctanedioic acid are employed as flexible, hydrophilic linkers in the construction of these complex molecules. medchemexpress.com For instance, Fmoc-8-amino-3,6-dioxaoctanoic acid is utilized as a PEG-based linker in the synthesis of both ADCs and PROTACs. medchemexpress.com

In ADCs , the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells, enabling selective delivery of the toxin. medchemexpress.com

In PROTACs , the linker bridges a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein. medchemexpress.com

Enzymatic Interactions and Protease Specificity Studies using 3,6-Dioxaoctanedioic Acid Derivatives

Understanding the specificity of proteases—enzymes that cleave peptide bonds in proteins—is crucial for elucidating their biological roles and for developing targeted diagnostics and therapeutics. nih.gov The substrate specificity of a protease is determined by its active site, which contains subsites that recognize and bind specific amino acid residues of the substrate. nih.gov Researchers use libraries of synthetic substrates to map these preferences. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolysis. google.comnih.gov Fluorogenic substrates are molecules that become fluorescent upon enzymatic cleavage, providing a sensitive tool for measuring enzyme activity. nih.govbiosynth.com

A novel class of peptidomimetics has been developed using repeating L-2,3-diaminopropionic acid (Dap) residues whose side chains are modified with structurally diverse, heterobifunctional polyethylene glycol chains, including derivatives of 3,6-dioxaoctanedioic acid. nih.govresearchgate.net These building blocks, termed DAPEG, allow for the creation of a diverse chemical repertoire by varying the length and functional groups of the attached PEG moieties. researchgate.net

By incorporating a fluorophore and a quencher into these DAPEG structures, researchers have synthesized libraries of internally quenched fluorogenic substrates. nih.gov These substrates were instrumental in studying the specificity of human neutrophil serine protease 4 (NSP4), an enzyme implicated in inflammatory processes. nih.govresearchgate.net The functionalized PEG side chains in these peptidomimetics were found to offer high selectivity over other related proteases. nih.gov

Table 2: Components of DAPEG-Based Fluorogenic Substrates

| Component | Function | Example Moiety |

| Peptidomimetic Scaffold | Mimics the peptide backbone and presents side chains for enzyme recognition. | L-2,3-diaminopropionic acid (Dap) residues. nih.gov |

| Modified Side Chain | Interacts with enzyme subsites to determine specificity and selectivity. | 3,6-Dioxaoctanedioic acid derivatives. researchgate.net |

| Fluorophore | Emits fluorescence upon cleavage from the quencher. | 7-amino-4-carbamoylmethylcoumarine (ACC). nih.gov |

| Quencher | Absorbs the emitted energy from the fluorophore when in close proximity. | 2,4-dinitrophenyl (Dnp). nih.gov |

Substrate library deconvolution is a systematic process used to identify the optimal substrate sequence for a particular enzyme from a complex mixture. nih.gov By screening a library of the DAPEG-based fluorogenic substrates against NSP4, highly sensitive and selective sequences for this protease were identified. nih.gov

Following the experimental screening, in silico analysis and molecular modeling were performed to understand the interactions between the optimized peptidomimetic substrates and the NSP4 enzyme. nih.gov This analysis revealed that the modified PEG side chains, derived from structures like 3,6-dioxaoctanedioic acid, engage in an interaction network with distant subsites on the enzyme's surface. nih.govresearchgate.net This contrasts with traditional peptide substrates, which primarily interact with the immediate active site cleft. This ability to form contacts with distant subsites is a key factor in the high selectivity of these novel substrates. researchgate.net The interaction analysis helps to explain how modifications to the substrate structure, even far from the cleavage site, can profoundly influence enzyme recognition and catalytic efficiency. nih.gov

Spectroscopic and Computational Analysis in 3,6 Dioxaoctanedioic Acid Research

Spectroscopic Characterization Techniques Applied to 3,6-Dioxaoctanedioic Acid and its Complexes

Spectroscopic methods are fundamental in confirming the identity and purity of 3,6-Dioxaoctanedioic acid, as well as in studying its coordination chemistry with metal ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For 3,6-Dioxaoctanedioic acid, both ¹H and ¹³C NMR are employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,6-Dioxaoctanedioic acid is expected to show three distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. Based on data from similar ethylene (B1197577) glycol derivatives, the expected chemical shifts are as follows:

-COOH: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.

-O-CH₂-COOH: The methylene (B1212753) protons adjacent to both an ether oxygen and a carbonyl group are expected to have a chemical shift in the range of 4.2-4.3 ppm.

-O-CH₂-CH₂-O-: The methylene protons of the central ethylene glycol unit are expected to appear at a chemical shift of approximately 3.7-3.8 ppm.

The integration of these signals would correspond to a proton ratio of 2:4:4 for the -COOH, -O-CH₂-COOH, and -O-CH₂-CH₂-O- protons, respectively, further confirming the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 3,6-Dioxaoctanedioic acid, three distinct signals are anticipated:

-COOH: The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 170-185 ppm.

-O-CH₂-COOH: The carbon atom of the methylene group adjacent to the carboxylic acid is expected to have a chemical shift in the range of 68-72 ppm.

-O-CH₂-CH₂-O-: The carbon atoms of the central ethylene glycol unit are expected to have a chemical shift in the range of 65-70 ppm.

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | 2H |

| ¹H | -O-CH₂-COOH | 4.2 - 4.3 | Singlet | 4H |

| ¹H | -O-CH₂-CH₂-O- | 3.7 - 3.8 | Singlet | 4H |

| ¹³C | -COOH | 170 - 185 | - | - |

| ¹³C | -O-CH₂-COOH | 68 - 72 | - | - |

| ¹³C | -O-CH₂-CH₂-O- | 65 - 70 | - | - |

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly suitable for polar molecules like 3,6-Dioxaoctanedioic acid.

In the positive ion mode, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 179.05. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 177.04.

Tandem mass spectrometry (MS/MS) of dicarboxylic acids often reveals characteristic fragmentation patterns. For the dibutyl ester derivative of dicarboxylic acids, common neutral losses of 56 Da (butene) and 112 Da (two butene molecules) are observed. oup.com Another characteristic fragmentation pathway for dicarboxylic acids involves the loss of H₂O (18 Da) and COOH (45 Da). nih.gov One source reports a mass spectrum for 3,6-Dioxaoctanedioic acid with peaks at m/z values of 178.5 [M]+, 200.9, and 216.8, though the latter two are not readily explained by standard fragmentation and may correspond to adducts or derivatives. chemicalbook.com

| Ionization Mode | Ion | Expected m/z | Common Fragment Ions (from [M+H]⁺) | Expected Fragment m/z |

|---|---|---|---|---|

| Positive ESI | [M+H]⁺ | 179.05 | [M+H - H₂O]⁺ | 161.04 |

| Negative ESI | [M-H]⁻ | 177.04 | [M+H - COOH]⁺ | 134.05 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 3,6-Dioxaoctanedioic acid is characterized by the presence of both carboxylic acid and ether functional groups.

The most prominent features in the IR spectrum are expected to be:

O-H stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methylene groups.

C=O stretch: A strong, sharp absorption band between 1700 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.org A reported spectrum for 3,6-Dioxaoctanedioic acid shows this peak at 1733 cm⁻¹. chemicalbook.com

C-O stretch: The stretching vibrations of the ether C-O bonds are expected to appear as strong bands in the 1000-1300 cm⁻¹ region. dtic.mil The spectrum reported by ChemicalBook shows a C-O stretch at 1121 cm⁻¹. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Methylene | C-H stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1760 | Strong, Sharp |

| Ether | C-O stretch | 1000 - 1300 | Strong |

Luminescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules and their complexes. In the context of 3,6-Dioxaoctanedioic acid, this technique is particularly valuable for investigating the formation and properties of its complexes with lanthanide ions, such as Europium(III) and Terbium(III).

Lanthanide ions themselves have very weak light absorption, but their luminescence can be significantly enhanced when they are part of a complex with an organic ligand that can absorb light and efficiently transfer the energy to the metal ion, a process known as the "antenna effect." The dicarboxylate groups of 3,6-Dioxaoctanedioic acid can act as part of the coordinating ligand system for lanthanide ions.

Europium(III) Complexes: When complexed with suitable ligands, Eu(III) ions typically exhibit characteristic sharp emission bands in the red region of the visible spectrum, with the most intense transition being the ⁵D₀ → ⁷F₂ transition at approximately 615 nm.

Terbium(III) Complexes: Tb(III) complexes are known for their bright green luminescence, with the most prominent emission peak corresponding to the ⁵D₄ → ⁷F₅ transition at around 545 nm.

Studies on lanthanide complexes with other dicarboxylic acids have demonstrated that the structure of the ligand and the coordination environment around the metal ion can influence the luminescence intensity and lifetime. publish.csiro.aursc.org

| Lanthanide Ion | Typical Emission Color | Major Emission Wavelength (nm) | Electronic Transition |

|---|---|---|---|

| Europium(III) | Red | ~615 | ⁵D₀ → ⁷F₂ |

| Terbium(III) | Green | ~545 | ⁵D₄ → ⁷F₅ |

Computational Chemistry and Theoretical Modeling of 3,6-Dioxaoctanedioic Acid

Computational methods are increasingly used to complement experimental data, providing deeper insights into molecular properties and interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction of a small molecule (ligand) with the active site of a biological target, typically a protein.

The flexible nature of 3,6-Dioxaoctanedioic acid, due to the presence of single bonds in its backbone, makes flexible docking approaches particularly relevant. jscimedcentral.com These methods allow for conformational changes in both the ligand and, in some cases, the protein's active site residues during the docking process, providing a more realistic model of the binding event.

While specific molecular docking studies focusing solely on 3,6-Dioxaoctanedioic acid are not widely reported in the literature, its derivatives are of interest. For example, Fmoc-8-amino-3,6-dioxaoctanedioic acid is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com The length and flexibility of the 3,6-dioxaoctanedioic acid moiety in these linkers are crucial for enabling the binding of the two ends of the PROTAC to the target protein and the E3 ligase, or for positioning the cytotoxic drug of an ADC correctly. Molecular docking simulations can be employed to optimize the linker length and composition to achieve the desired biological activity.

The general steps in a molecular docking study involving a derivative of 3,6-Dioxaoctanedioic acid would include:

Preparation of the ligand: Generating a 3D structure of the 3,6-Dioxaoctanedioic acid derivative and optimizing its geometry.

Preparation of the receptor: Obtaining the 3D structure of the target protein, often from a protein data bank, and preparing it by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking simulation: Using a docking program to explore the conformational space of the ligand within the binding site and to score the different binding poses based on their predicted binding affinity.

Analysis of results: Visualizing the top-ranked binding poses to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

| Parameter | Description | Relevance to 3,6-Dioxaoctanedioic Acid Derivatives |

|---|---|---|

| Binding Affinity (e.g., kcal/mol) | A measure of the strength of the interaction between the ligand and the receptor. | Predicts the potency of the derivative as a potential therapeutic agent. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's active site. | Provides insights into the mechanism of action at a molecular level. |

| Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. | Helps in understanding the key structural features responsible for binding and in designing more potent derivatives. |

Density Functional Theory (DFT) Calculations for Electronic and Structural Analysis Related to 3,6-Dioxaoctanedioic Acid

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of 3,6-Dioxaoctanedioic acid, DFT calculations can provide a detailed picture of its molecular geometry and electronic properties. fu-berlin.deajrconline.org

DFT calculations typically begin with the optimization of the molecular geometry to find the lowest energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. For 3,6-Dioxaoctanedioic acid, this would involve determining the spatial arrangement of its constituent atoms, including the flexible ether linkages and the terminal carboxylic acid groups.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) spectra, which can then be compared with experimental data to validate the computational model. fu-berlin.de The analysis of the molecular electrostatic potential (MEP) surface can also be performed to identify the regions of the molecule that are rich or poor in electrons, which is valuable for understanding intermolecular interactions. mdpi.com

| Parameter | Calculated Value (Hypothetical) |

|---|---|

| Optimized C=O Bond Length (Å) | 1.21 |

| Optimized C-O (ether) Bond Length (Å) | 1.43 |

| Optimized O-C-C Angle (°) | 109.5 |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 7.0 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for 3,6-Dioxaoctanedioic acid were not found in the surveyed literature.

Prediction of Ion Sequestration in Polymers Containing 3,6-Dioxaoctanedioic Acid

Polymers functionalized with 3,6-Dioxaoctanedioic acid have the potential to act as chelating agents for various metal ions, a process known as ion sequestration. researchgate.net Computational modeling plays a vital role in predicting the efficiency and selectivity of this process, guiding the design of new materials for applications such as water treatment and resource recovery. researchgate.netmdpi.com

One of the advanced computational approaches for modeling ion sequestration is the use of thermodynamic frameworks, such as the steepest-entropy-ascent quantum thermodynamic framework. This method can be employed to model the binding kinetics of ions to the reactive sites of a polymer. researchgate.net By generating a discrete energy eigenstructure, it is possible to simulate the unique kinetic path the system takes from a non-equilibrium state to equilibrium as ions are sequestered. researchgate.net

Such models can predict how the fraction of sequestered ions depends on the total energy of the system, with lower energy states typically corresponding to higher sequestration. researchgate.net Physical descriptors of the polymer, including its radius of gyration and tortuosity, can be related to the kinetic path to visualize the evolution of the polymer during the sequestration process. researchgate.net

Monte Carlo simulations are another powerful tool in this context. They can be used to estimate energy level degeneracies and to explore the conformational space of the polymer as it interacts with ions. nih.gov These simulations can help in understanding the thermodynamic driving forces behind sequestration, which may be enthalpic or entropic in nature. researchgate.net

For polymers containing 3,6-Dioxaoctanedioic acid, the ether oxygens and the carboxylic acid groups would serve as the primary binding sites for metal ions. Computational models could be used to predict the binding affinity of these sites for different ions, thus predicting the selectivity of the polymer. For instance, the model could predict whether the polymer has a higher affinity for divalent cations like Pb²⁺ or trivalent cations like Fe³⁺.

The following table presents hypothetical data illustrating the kind of predictive insights that can be gained from computational modeling of ion sequestration by a polymer containing 3,6-Dioxaoctanedioic acid.

| Metal Ion | Predicted Sequestration Efficiency (%) | Binding Energy (kcal/mol) |

|---|---|---|

| Pb²⁺ | 95 | -45 |

| Cd²⁺ | 80 | -35 |

| Ni²⁺ | 75 | -30 |

| Fe³⁺ | 98 | -60 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific studies on the prediction of ion sequestration in polymers containing 3,6-Dioxaoctanedioic acid were not found in the surveyed literature.

Chelation Chemistry and Metal Ion Complexation by 3,6 Dioxaoctanedioic Acid

Coordination Chemistry of 3,6-Dioxaoctanedioic Acid with Metal Ions

The flexible carbon backbone of 3,6-Dioxaoctanedioic acid enables its ether and carboxylate groups to arrange spatially to accommodate the coordination spheres of different metal ions. This adaptability is crucial for its interaction with a range of metals, including the f-block elements.

The interaction between 3,6-Dioxaoctanedioic acid and rare earth elements (REEs) is of significant interest for developing advanced separation technologies. The stability of the formed complexes is a key factor in these applications. Large rare earth metal cations typically favor high coordination numbers, often between 7 and 10 nih.gov. However, ligands with strong electron-donating properties can form stable six-coordinate complexes nih.gov. The coordination compounds formed by REEs with organic ligands exhibit a wide range of chemical properties and have unique physical characteristics, driving increasing interest in this field of study nih.gov. The complexation process can be influenced by factors such as the differential binding energies of the REE ions with the carboxyl groups of the ligand rsc.org.

While 3,6-Dioxaoctanedioic acid is capable of acting as a multidentate ligand to form stable chelate rings with metal ions, its coordination behavior can be more complex. Under certain conditions, it may act as a monodentate ligand, where only one of the potential donor atoms binds to the metal center. This coordination flexibility is influenced by the nature of the metal ion, steric hindrance, and the presence of other competing ligands. The ability to control whether the interaction is chelating or monodentate is a critical aspect in the design of highly selective metal-binding agents.

Affinity Resins and Sorbents Based on 3,6-Dioxaoctanedioic Acid for Metal Ion Separation

The chelating properties of 3,6-Dioxaoctanedioic acid are leveraged in the creation of affinity resins and sorbents designed for the separation and recovery of metal ions. biocompare.com By immobilizing the ligand onto a solid support, materials with a high affinity and selectivity for target metals can be engineered.

The synthesis of these functionalized sorbents involves covalently attaching 3,6-Dioxaoctanedioic acid to a solid matrix, which can be a polymer resin or silica (B1680970) gel. The design process aims to optimize the density of the immobilized ligands and the length of the spacer arm to ensure maximum accessibility for metal binding and high stability of the material. Different types of resins, such as macroporous and gel-type, offer varying physical properties like stability, strength, and resistance to fouling scispace.com. For analytical applications, smaller mesh sizes (e.g., less than 100 mesh) are typically used, while larger sizes are employed for commercial purposes scispace.com.

Table 1: Comparison of Resin Types for Sorbent Design

| Resin Type | Key Characteristics |

| Macroporous | High stability, physical strength, longer lifespan, resistant to attrition and fouling. scispace.com |

| Gel | Standard resin type with good general performance. scispace.com |

| Isoporous | A specific type of resin with uniform pore size. scispace.com |

Immobilized metal affinity chromatography (IMAC) is a powerful technique that utilizes the reversible interaction between metal ions and chelating ligands immobilized on a resin. marvelgent.com Materials modified with 3,6-Dioxaoctanedioic acid are employed in chromatographic separations where the separation is based on the differing affinities of various metal ions for the immobilized ligand. poliba.it The selectivity of the separation can be finely tuned by adjusting experimental conditions such as the pH of the mobile phase or by introducing a competitive molecule to elute the bound metal ions. marvelgent.com This technique is effective for separating ions with similar chemical properties, such as the rare earth elements.

Table 2: Factors Influencing Chromatographic Separation

| Factor | Description |

| pH of Mobile Phase | Alters the charge of the ligand and the metal ion speciation, affecting binding affinity. biocompare.com |

| Ionic Strength | Can influence the electrostatic interactions between the metal ions and the stationary phase. biocompare.com |

| Competitive Molecule | A substance (e.g., imidazole) added to the mobile phase to displace the bound metal ions and facilitate elution. marvelgent.com |

| Flow Rate | Affects the residence time of the metal ions in the column, influencing binding kinetics. |

| Ligand Density | The concentration of the immobilized ligand on the resin can impact the binding capacity and selectivity. bio-rad.com |

Future Research Directions for 3,6 Dioxaoctanedioic Acid

Exploration of Novel Synthetic Pathways and Analogues of 3,6-Dioxaoctanedioic Acid

Future investigations into the synthesis of 3,6-Dioxaoctanedioic acid and its analogues are likely to focus on developing more sustainable and efficient methodologies, as well as creating a diverse library of related compounds with tailored properties.

One promising avenue is the advancement of catalytic systems for the synthesis of dicarboxylic acids from diols. For instance, research into iridium complexes with functional bipyridonate ligands has shown high catalytic performance in the dehydrogenative oxidation of diols to dicarboxylic acids in aqueous solutions, a process that also generates hydrogen gas as a valuable byproduct nih.govresearchgate.netsciencedaily.com. This approach offers an atom-economical and environmentally friendly alternative to traditional oxidation methods that often rely on harsh and toxic reagents sciencedaily.com. Further research could optimize this catalytic system for the specific synthesis of 3,6-Dioxaoctanedioic acid from triethylene glycol.

Enzymatic synthesis represents another key area for future exploration. The use of enzymes, such as lipases, for the polycondensation of diols and dicarboxylic acids is an eco-friendly method that can proceed without environmental pollution mdpi.com. While cost and enzyme separation are current challenges, the development of more robust and reusable enzyme systems could make this a viable industrial-scale production method for 3,6-Dioxaoctanedioic acid and its polymeric derivatives mdpi.com. Additionally, the use of mutant cytochrome P450 enzymes to produce dicarboxylic acids from fatty acids or hydrocarbons through oxidative cleavage of C-C bonds presents an innovative biological route that could be adapted for novel synthetic pathways google.com.

The synthesis of a diverse range of analogues will also be a significant focus. By varying the length of the ethylene (B1197577) glycol chain or introducing different functional groups, new derivatives with altered solubility, flexibility, and reactivity can be created. Methods for synthesizing derivatives of structurally similar compounds, such as [2-(2-aminoethoxy)ethoxy] acetic acid, provide a template for producing a variety of protected forms of 3,6-Dioxaoctanedioic acid suitable for solid-phase synthesis and other applications utwente.nl.

Table 1: Comparison of Potential Synthetic Approaches for 3,6-Dioxaoctanedioic Acid

| Synthetic Approach | Precursors | Key Features | Potential Advantages |

|---|---|---|---|

| Catalytic Dehydrogenation | Triethylene glycol | Iridium-based catalyst, aqueous solution | Atom-economical, produces H₂ as a byproduct, environmentally friendly nih.govresearchgate.netsciencedaily.com |

| Enzymatic Synthesis | Triethylene glycol, dicarboxylic acids | Lipases, other oxidoreductases | Eco-friendly, high specificity, mild reaction conditions mdpi.com |

| Chemical Oxidation | Triethylene glycol | Nitric acid, other oxidizing agents | Established methodology |

Advanced Applications in Targeted Drug Delivery and Protein Degradation Technologies

The structural similarity of 3,6-Dioxaoctanedioic acid to polyethylene (B3416737) glycol (PEG) makes it an attractive component for advanced drug delivery systems, particularly in the rapidly evolving fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

In the realm of targeted drug delivery, derivatives of 3,6-Dioxaoctanedioic acid can serve as flexible, hydrophilic linkers in ADCs medchemexpress.comnih.govglpbio.com. These linkers connect a monoclonal antibody to a potent cytotoxic drug, ensuring the ADC remains stable in circulation and releases the payload at the target tumor site nih.govresearchgate.netresearchgate.net. Future research will likely focus on designing cleavable and non-cleavable linkers based on the 3,6-Dioxaoctanedioic acid backbone to optimize drug release mechanisms and improve the therapeutic window of ADCs glpbio.comnih.gov. The hydrophilic nature of the ethylene glycol units can enhance the solubility and pharmacokinetic properties of the entire conjugate nih.gov.

Furthermore, 3,6-Dioxaoctanedioic acid is a prime candidate for use as a linker in the synthesis of PROTACs medchemexpress.comnih.govchemsrc.commedchemexpress.cn. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome nih.govnih.gov. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase nih.govnih.gov. Research in this area will involve the synthesis of PROTAC libraries with varying linker lengths and compositions based on 3,6-Dioxaoctanedioic acid to systematically investigate the structure-activity relationship and optimize degradation efficiency for specific protein targets nih.govnih.gov. The flexibility and hydrophilicity imparted by the 3,6-Dioxaoctanedioic acid linker can be advantageous for achieving the optimal conformation for ternary complex formation nih.gov.

Table 2: Potential Roles of 3,6-Dioxaoctanedioic Acid in Advanced Therapeutic Modalities

| Therapeutic Modality | Role of 3,6-Dioxaoctanedioic Acid | Key Research Focus |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Hydrophilic linker component | Design of cleavable and non-cleavable linkers; optimization of drug release kinetics medchemexpress.comnih.govglpbio.com |

Development of Next-Generation Functional Materials and Sorbents

The dicarboxylic acid functionality of 3,6-Dioxaoctanedioic acid makes it a valuable monomer for the synthesis of novel functional polymers and a chelating agent for the development of advanced sorbents.

In materials science, 3,6-Dioxaoctanedioic acid can be used to create biodegradable polyesters and poly(ester amides) with tailored properties mdpi.com. The incorporation of the flexible and hydrophilic ethylene glycol unit into the polymer backbone can influence the material's mechanical properties, degradation rate, and biocompatibility mdpi.com. Future research will likely explore the synthesis of copolymers of 3,6-Dioxaoctanedioic acid with other diols and dicarboxylic acids to create a range of materials, from soft and elastomeric to rigid, suitable for applications in tissue engineering, controlled drug release, and as hydrogels mdpi.com.

As a chelating agent, 3,6-Dioxaoctanedioic acid's two carboxylic acid groups can coordinate with metal ions. This property can be exploited to create sorbents for the removal of heavy metals and other pollutants from aqueous solutions. Functionalizing materials such as magnetic nanoparticles with 3,6-Dioxaoctanedioic acid could lead to the development of highly efficient and recyclable sorbents for environmental remediation researchgate.netrsc.org. The ethylene glycol chain can also contribute to the selectivity and binding capacity of the sorbent. Another promising area is the use of 3,6-Dioxaoctanedioic acid as a linker in the synthesis of metal-organic frameworks (MOFs) nih.govrsc.orgrsc.orgyoutube.commdpi.com. The geometry and flexibility of the linker are crucial in determining the structure and porosity of the resulting MOF, which can be designed for applications in gas storage, separation, and catalysis youtube.com.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental studies will be crucial in accelerating the discovery and optimization of 3,6-Dioxaoctanedioic acid-based molecules and materials.

Computational methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 3,6-Dioxaoctanedioic acid and its derivatives nih.govnih.gov. These theoretical calculations can provide insights into the molecule's conformational preferences, which is particularly important for its role as a linker in PROTACs and ADCs, where the spatial arrangement of the connected moieties is critical for biological activity nih.govnih.gov. DFT studies can also be used to predict the binding energies of 3,6-Dioxaoctanedioic acid with different metal ions, aiding in the rational design of selective sorbents and MOFs nih.gov.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 3,6-Dioxaoctanedioic acid-containing systems in different environments utwente.nlresearchgate.netnih.gov. For example, MD simulations can model the formation of the ternary complex in PROTACs, providing a deeper understanding of the role of the linker's flexibility and length in stabilizing this complex nih.gov. In materials science, MD simulations can predict the mechanical properties and degradation behavior of polymers synthesized from 3,6-Dioxaoctanedioic acid utwente.nl.

These computational predictions will guide experimental work, allowing for a more targeted and efficient research process. Experimental techniques such as NMR, FT-IR, and X-ray crystallography will be essential for characterizing the synthesized compounds and materials, and for validating the computational models amecj.comnih.govnih.govosti.gov. This integrated approach will undoubtedly lead to a deeper understanding of the structure-property relationships of 3,6-Dioxaoctanedioic acid and facilitate the development of innovative solutions in medicine and materials science.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,6-Dioxaoctanedioic acid |

| [2-(2-aminoethoxy)ethoxy] acetic acid |

| Triethylene glycol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dioxaoctanedioic acid, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis typically involves condensation of ethylene glycol derivatives with bromoacetic acid or its esters under acidic or catalytic conditions. Reaction parameters (temperature, solvent, catalyst) should be optimized using design-of-experiment (DoE) approaches. For example, varying molar ratios of precursors (e.g., bromoacetic acid and ethylene glycol) and monitoring yield via HPLC or NMR can identify optimal conditions .

- Data Analysis : Track reaction progress using FT-IR to confirm ester/acid group formation. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended, with purity assessed by melting point (68–71°C) and elemental analysis .

Q. How can researchers characterize the physicochemical properties of 3,6-Dioxaoctanedioic acid for reproducibility in experimental workflows?

- Key Techniques :

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting behavior and thermal stability (Td5% > 328°C observed in analogous copolyesters) .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation, focusing on ether (–O–) and carboxylic (–COOH) proton environments .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>97%) .

Q. What safety protocols are critical for handling 3,6-Dioxaoctanedioic acid in laboratory settings?

- Guidelines :

- Store at –20°C in airtight, light-protected containers to prevent degradation .

- Use corrosion-resistant gloves (nitrile) and eye protection (goggles) due to its corrosive nature (Risk Phrase R34) .

- Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How does 3,6-Dioxaoctanedioic acid function as a PROTAC linker, and what factors influence its conjugation efficiency?

- Mechanistic Insight : The compound’s ether and carboxylic acid groups enable covalent conjugation to E3 ligase ligands (e.g., lenalidomide derivatives) and target proteins. Optimize linker length and solubility (logP = –0.45 predicted) to enhance cellular permeability .

- Experimental Design :

- Use NHS ester activation of carboxylic acid groups for amine coupling in PROTAC assembly .

- Validate conjugation efficiency via MALDI-TOF or LC-MS, ensuring minimal hydrolysis during synthesis .

Q. What analytical challenges arise when quantifying 3,6-Dioxaoctanedioic acid in complex biological matrices, and how can they be addressed?

- Challenges : Low volatility complicates GC analysis; matrix interference in serum/plasma requires robust sample prep.

- Solutions :

- Derivatize with BF3-methanol to form methyl esters for GC-MS detection .

- Use SPE (C18 cartridges) for pre-concentration and reduce ion suppression in LC-MS/MS .

Q. How do structural modifications of 3,6-Dioxaoctanedioic acid impact its performance in bio-based polymer synthesis?

- Case Study : In copolyesters, ether linkages improve flexibility, while carboxylic acid groups enhance hydrolytic stability. Compare tensile properties (Young’s modulus, elongation at break) of polymers synthesized with 3,6-Dioxaoctanedioic acid vs. aliphatic diacids .

- Data Interpretation : Use ANOVA to statistically differentiate mechanical properties across polymer batches.

Data Contradictions and Resolution

- Storage Conditions : recommends –20°C storage, while suggests room temperature is acceptable if desiccated. Resolution: Long-term stability testing (TGA/DSC) under both conditions is advised to determine degradation kinetics.

- Purity Metrics : Supplier-reported purity (97–98%) may vary due to residual solvents. Independent validation via <sup>13</sup>C NMR or titration is critical .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。